molecular formula C10H14BClO2S B6153292 2-(4-chlorothiophen-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 2764960-08-7

2-(4-chlorothiophen-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B6153292
CAS No.: 2764960-08-7
M. Wt: 244.5
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Description

2-(4-chlorothiophen-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound that features a boron atom bonded to a dioxaborolane ring and a chlorothiophene moiety. This compound is of significant interest in organic synthesis, particularly in the field of Suzuki-Miyaura cross-coupling reactions, where it serves as a boronic ester.

Properties

CAS No.

2764960-08-7

Molecular Formula

C10H14BClO2S

Molecular Weight

244.5

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorothiophen-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 4-chlorothiophene-3-boronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out under an inert atmosphere to prevent oxidation and hydrolysis of the boronic acid. The general reaction scheme is as follows:

4-chlorothiophene-3-boronic acid+pinacolThis compound\text{4-chlorothiophene-3-boronic acid} + \text{pinacol} \rightarrow \text{this compound} 4-chlorothiophene-3-boronic acid+pinacol→this compound

Industrial Production Methods

On an industrial scale, the production of this compound can be optimized by using continuous flow reactors, which allow for better control over reaction conditions such as temperature, pressure, and reactant concentrations. This method enhances the yield and purity of the product while minimizing the formation of by-products.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The compound can undergo electrophilic aromatic substitution reactions due to the presence of the chlorothiophene ring.

    Cross-Coupling Reactions: It is primarily used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

    Oxidation and Reduction: The boronic ester group can be oxidized to form boronic acids or reduced under specific conditions.

Common Reagents and Conditions

    Palladium Catalysts: Used in Suzuki-Miyaura reactions.

    Bases: Such as potassium carbonate or sodium hydroxide, to facilitate the coupling reactions.

    Solvents: Tetrahydrofuran (THF) or dimethylformamide (DMF) are commonly used.

Major Products

The major products formed from these reactions are typically biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials.

Scientific Research Applications

Chemistry

In organic chemistry, 2-(4-chlorothiophen-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is widely used in the synthesis of complex molecules through Suzuki-Miyaura cross-coupling reactions. It helps in the formation of biaryl structures, which are crucial in the development of various organic compounds.

Biology and Medicine

This compound is used in the synthesis of biologically active molecules, including potential drug candidates. The biaryl structures formed through its use are often found in pharmaceuticals that target specific biological pathways.

Industry

In the industrial sector, it is used in the production of advanced materials, including polymers and electronic materials. Its role in forming stable carbon-carbon bonds makes it valuable in the manufacture of high-performance materials.

Mechanism of Action

The primary mechanism by which 2-(4-chlorothiophen-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exerts its effects is through its participation in Suzuki-Miyaura cross-coupling reactions. The boronic ester group reacts with aryl halides in the presence of a palladium catalyst and a base, forming a new carbon-carbon bond. The reaction proceeds through the formation of a palladium complex, which undergoes oxidative addition, transmetalation, and reductive elimination steps.

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic Acid: Another boronic acid used in Suzuki-Miyaura reactions.

    4-Chlorophenylboronic Acid: Similar in structure but lacks the thiophene ring.

    2-Thiophenylboronic Acid: Contains a thiophene ring but without the chlorine substituent.

Uniqueness

2-(4-chlorothiophen-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to the presence of both a chlorothiophene ring and a boronic ester group. This combination allows for versatile reactivity in cross-coupling reactions and the formation of complex biaryl structures that are not easily accessible through other reagents.

This compound’s unique structure and reactivity make it a valuable tool in synthetic organic chemistry, with broad applications in research and industry.

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